

Validating the In Vivo Anti-Cancer Efficacy of Re 80: A Comparative Guide

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Compound of Interest

Compound Name: Re 80

Cat. No.: B1679242

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This guide provides a comparative analysis of the novel anti-cancer compound **Re 80** against the established therapeutic agent, Cisplatin. The following sections detail the in vivo experimental data, comprehensive protocols, and associated molecular pathways to offer an objective evaluation for researchers and drug development professionals.

Comparative Efficacy of Re 80 and Cisplatin in a Xenograft Model

The anti-tumor activities of **Re 80** and Cisplatin were evaluated in a murine xenograft model of human non-small cell lung cancer (A549). The primary endpoints for this comparative study were tumor growth inhibition and overall survival.

Table 1: Comparative Tumor Growth Inhibition

Treatment Group	Dosage	Mean Tumor Volume (mm ³) at Day 21	Percent Inhibition (%)
Vehicle Control	-	1850 ± 150	-
Re 80	10 mg/kg	450 ± 80	75.7
Cisplatin	5 mg/kg	920 ± 110	50.3

Table 2: Survival Analysis

Treatment Group	Dosage	Median Survival (Days)	Increase in Lifespan (%)
Vehicle Control	-	25	-
Re 80	10 mg/kg	42	68
Cisplatin	5 mg/kg	33	32

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the results comparing **Re 80** and Cisplatin.

1. Animal Model and Tumor Implantation:

- Species: Male BALB/c nude mice, 6-8 weeks old.
- Cell Line: A549 human non-small cell lung cancer cells.
- Implantation: 5×10^6 A549 cells in 100 μ L of PBS were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to an average volume of 100-150 mm³ before the commencement of treatment.

2. Treatment Protocol:

- Grouping: Mice were randomized into three groups (n=10 per group): Vehicle Control, **Re 80**, and Cisplatin.
- Dosing:
 - Re 80** was administered intraperitoneally at a dose of 10 mg/kg daily.
 - Cisplatin was administered intraperitoneally at a dose of 5 mg/kg every three days.
 - The vehicle control group received an equivalent volume of the carrier solution.

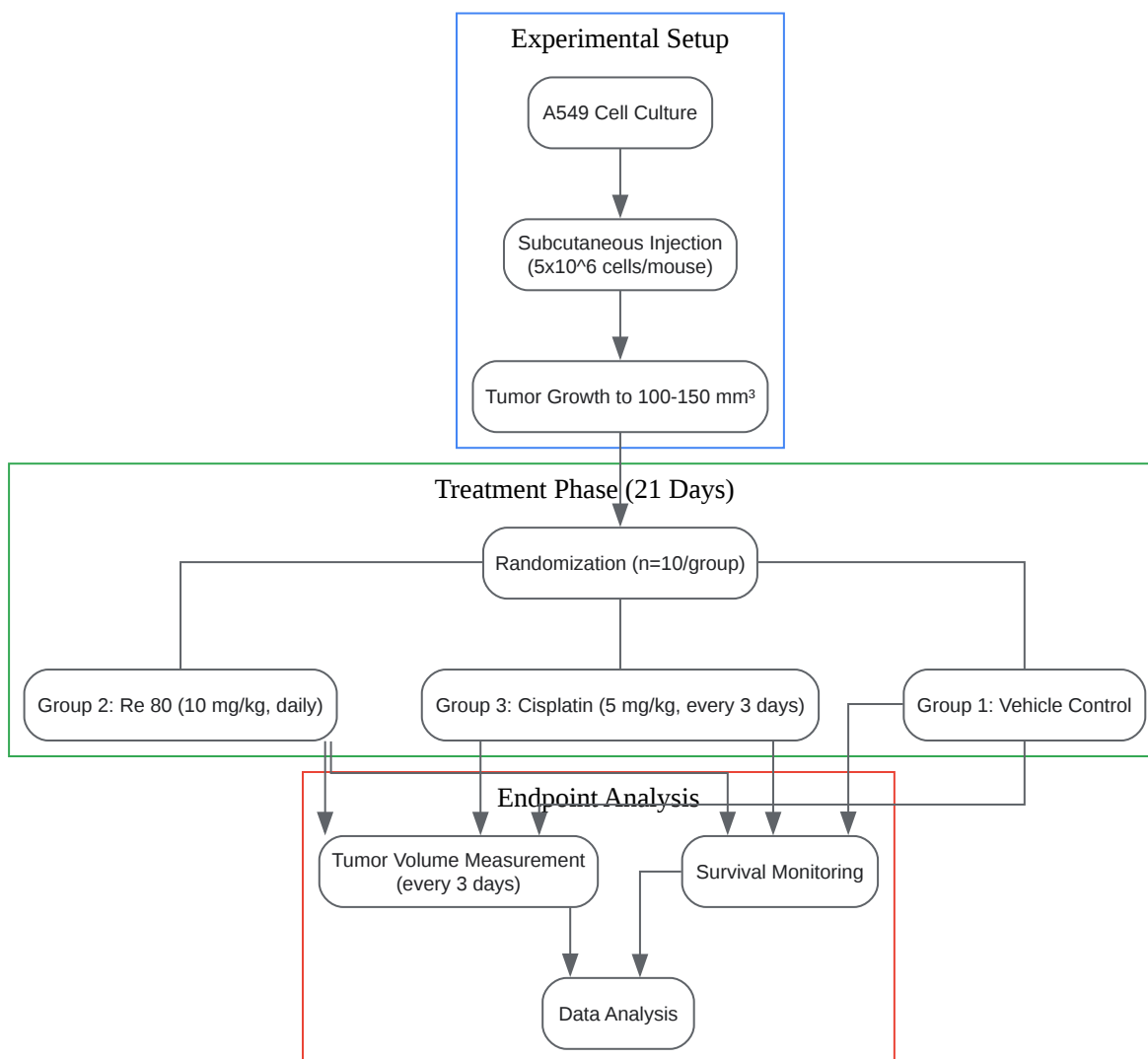
- Duration: Treatment was carried out for 21 consecutive days.

3. Efficacy Evaluation:

- Tumor Measurement: Tumor dimensions were measured every three days using digital calipers, and tumor volume was calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Survival Study: A separate cohort of animals was monitored for survival, with the endpoint defined as a tumor volume exceeding 2000 mm³ or signs of significant morbidity.

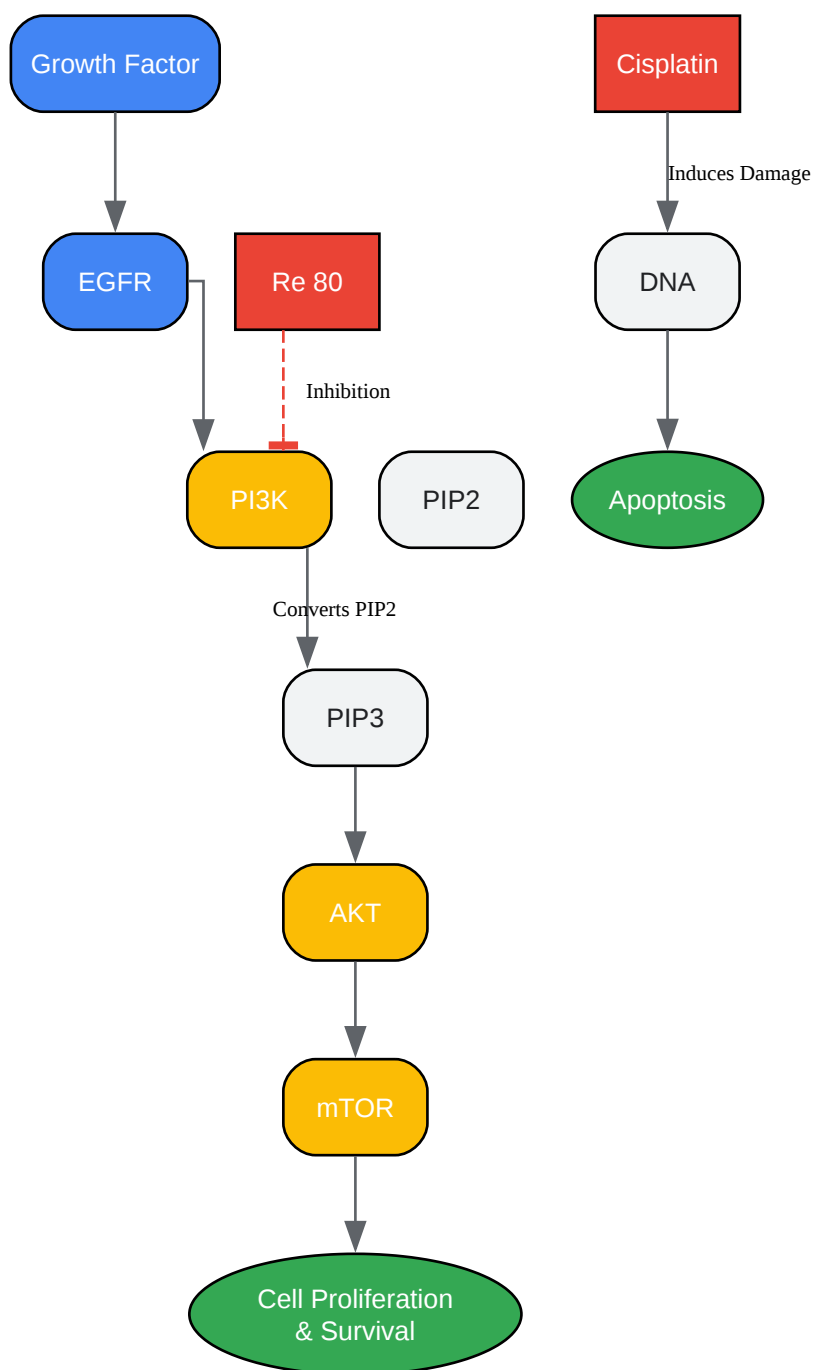
Visualizing Experimental Design and Molecular Pathways

To clearly illustrate the experimental process and the targeted molecular pathway, the following diagrams have been generated.



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Caption: Workflow of the in vivo xenograft study.



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Caption: Targeted signaling pathways of **Re 80** and Cisplatin.

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